3-(Methoxymethyl)-2,2-dimethyloxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

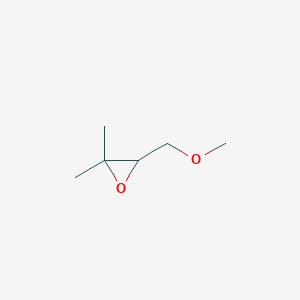

3-(Methoxymethyl)-2,2-dimethyloxirane is a chemical compound that belongs to the family of epoxides. It is also known as glycidyl methyl ether and has the molecular formula C5H10O2. This compound is widely used in scientific research applications due to its unique properties and characteristics.

Aplicaciones Científicas De Investigación

Synthesis of Coenzyme Q10 Intermediate 3-[(E)-5-(2,3,4,5-Tetramethoxy-6-methylphenyl)-3-methylpent-3-enyl]-2,2-dimethyloxirane, an analog of 3-(Methoxymethyl)-2,2-dimethyloxirane, is a key intermediate in the total synthesis of coenzyme Q10. It's synthesized from p-cresol via a process involving bromination, methylation, Grignard reaction, and epoxidation. The synthesis is complex, with low yield and requires expensive and hazardous reagents. A new method for its synthesis from commercially available materials was developed to address these drawbacks (Chu et al., 2004).

Combustion Chemistry of Dimethyl Ether Methoxymethyl radical (CH3OCH2), which is closely related to this compound, plays a significant role in the low-temperature combustion of dimethyl ether. The kinetics and yields of OH from the reaction of methoxymethyl radical with O2 are crucial for understanding dimethyl ether combustion. Extensive experimental and computational studies were conducted to understand this process, which is important for combustion-related applications (Eskola et al., 2014).

Oxidation Chemistry in Alternative Fuels The reaction between methoxymethyl radicals and O2, related to the oxidation of this compound, is studied in the context of dimethyl ether (DME) use as an alternative fuel. Understanding the oxidation chemistry of DME is key to optimizing its use in diesel engines and solid oxide fuel cells. This research helps in understanding how DME oxidizes at different temperatures and pressures, providing insights for its application in energy technologies (Rosado-Reyes et al., 2005).

Pharmacological Applications this compound analogs are used in the synthesis of various pharmacological compounds. For example, the methanol adduct of 8-methoxypsoralen (8-MOP) with dimethyldioxirane is a potentially mutagenic agent. This illustrates the compound's role in synthesizing pharmacologically significant derivatives (Adam & Sauter, 1992).

High-Pressure Organic Reactions The reaction of 2,2-dimethyloxirane with carbon disulfide under high pressure yields various organic compounds. This demonstrates the application of this compound and its derivatives in high-pressure organic synthesis, expanding the scope of chemical reactions under different conditions (Taguchi et al., 1988).

Green Chemistry Education An undergraduate project involving the synthesis of 3-(methoxycarbonyl)coumarin in an ionic liquid demonstrates the educational applications of this compound derivatives. This project helps students understand the principles of green chemistry through practical application (Verdía et al., 2017).

Propiedades

IUPAC Name |

3-(methoxymethyl)-2,2-dimethyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)5(8-6)4-7-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEIFONQKLVETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)